molecular formula C9H7F3N2O3S B5251329 N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide

N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide

Cat. No.: B5251329
M. Wt: 280.23 g/mol
InChI Key: CSZOIBJTHOOCDK-UHFFFAOYSA-N
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Description

N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide is a complex organic compound characterized by the presence of a trifluoromethylthio group, a hydroxy(oxido)amino group, and an acetamide moiety

Properties

IUPAC Name

N-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3S/c1-5(15)13-7-3-2-6(18-9(10,11)12)4-8(7)14(16)17/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZOIBJTHOOCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a radical initiator . The hydroxy(oxido)amino group can be introduced through nitration followed by reduction and oxidation reactions. The final step involves the acylation of the amino group with acetic anhydride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the radical trifluoromethylation step and automated systems for the subsequent nitration, reduction, and acylation steps. The use of high-throughput screening methods can also help in optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, as well as various substituted derivatives depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino group can form hydrogen bonds with target proteins, while the trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Hydroxyamino)-4-((trifluoromethyl)thio)phenyl)acetamide
  • N-(2-(Amino)-4-((trifluoromethyl)thio)phenyl)acetamide
  • N-(2-(Hydroxy(oxido)amino)-4-(methylthio)phenyl)acetamide

Uniqueness

N-(2-(Hydroxy(oxido)amino)-4-((trifluoromethyl)thio)phenyl)acetamide is unique due to the presence of both the hydroxy(oxido)amino and trifluoromethylthio groups. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .

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